molecular formula C11H16BrNOS B13256137 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol

2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13256137
M. Wt: 290.22 g/mol
InChI Key: NRBQWGMLZPYXFI-UHFFFAOYSA-N
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Description

2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol is a chemical compound with the molecular formula C11H16BrNOS and a molecular weight of 290.22 g/mol . This compound features a cyclohexanol core substituted with a 3-bromothiophen-2-ylmethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-bromothiophen-2-ylmethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclohexanol and a bromothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16BrNOS

Molecular Weight

290.22 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C11H16BrNOS/c12-8-5-6-15-11(8)7-13-9-3-1-2-4-10(9)14/h5-6,9-10,13-14H,1-4,7H2

InChI Key

NRBQWGMLZPYXFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=C(C=CS2)Br)O

Origin of Product

United States

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